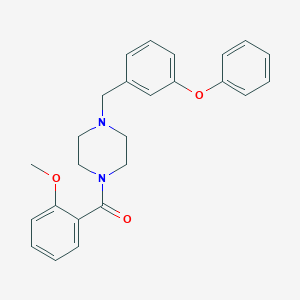
1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This results in the modulation of neurotransmitter release, which can lead to changes in mood, anxiety, and stress.
Biochemical and Physiological Effects
1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have both biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which can lead to changes in mood and behavior. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to decrease the release of glutamate, which is involved in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments. It has high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research.
However, there are also limitations to the use of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in lab experiments. It has low selectivity for the serotonin 5-HT1A receptor, which can lead to off-target effects. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine also has poor solubility in water, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine. One direction is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another direction is the investigation of the role of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in the regulation of other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, the potential use of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in the treatment of psychiatric disorders warrants further investigation.
Conclusion
1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has high affinity for the serotonin 5-HT1A receptor and has been shown to have biochemical and physiological effects. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, but also has limitations. There are several future directions for the study of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, which warrant further investigation.
Synthesemethoden
The synthesis of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been studied for its potential use in various scientific research applications. It has been shown to have affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety disorders, and other psychiatric disorders.
Eigenschaften
Produktname |
1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine |
|---|---|
Molekularformel |
C25H26N2O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H26N2O3/c1-29-24-13-6-5-12-23(24)25(28)27-16-14-26(15-17-27)19-20-8-7-11-22(18-20)30-21-9-3-2-4-10-21/h2-13,18H,14-17,19H2,1H3 |
InChI-Schlüssel |
BOLJCNPMPYKITB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)








![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)
![Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248723.png)
![(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248724.png)